Zimeldine hydrochloride

Descripción general

Descripción

Zimeldine hydrochloride, also known as Zimelidine, was one of the first selective serotonin reuptake inhibitor (SSRI) antidepressants to be marketed . It is a pyridylallylamine and is structurally different from other antidepressants .

Synthesis Analysis

Zimelidine was developed in the late 1970s and early 1980s by Arvid Carlsson, who was then working for the Swedish company Astra AB . It was discovered following a search for drugs with structures similar to brompheniramine, an antihistamine with antidepressant activity . The synthesis of Zimelidine involves a series of chemical reactions, including the inhibition of serotonin reuptake .Molecular Structure Analysis

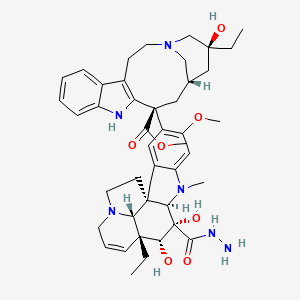

The molecular formula of Zimelidine hydrochloride is C16H17BrN2 . The molecular weight is 317.23 g/mol . The structure of Zimelidine hydrochloride includes a bromophenyl group, a pyridyl group, and a dimethylallylamine group .Chemical Reactions Analysis

Zimelidine, as a selective serotonin reuptake inhibitor (SSRI), works by inhibiting the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane . This enhances the actions of serotonin on 5HT1A autoreceptors .Physical And Chemical Properties Analysis

Zimelidine hydrochloride has a molar mass of 317.230 g/mol . The compound is a solid under normal conditions .Aplicaciones Científicas De Investigación

Serotonin Uptake Inhibition in Agoraphobia and Panic Attacks

A study by Evans et al. (1986) investigated the efficacy of zimeldine, a potent inhibitor of central serotonin reuptake, in patients with agoraphobia and panic attacks. Zimeldine demonstrated superior treatment outcomes on several rating scales, suggesting its potential effectiveness in this area. This research highlights zimeldine's role in influencing serotonin reuptake, which could have implications for the pathophysiology of agoraphobia and panic attacks (Evans, Kenardy, Schneider, & Hoey, 1986).

Neuropsychological and Neurochemical Effects in Alzheimer's Disease

Cutler et al. (1985) conducted a study to examine the neuropsychological and neurochemical effects of zimeldine in Alzheimer's disease patients. The research found no significant effect of zimeldine on memory or reaction time measures compared to a placebo. However, it significantly reduced 5-hydroxyindoleacetic acid concentrations in the cerebrospinal fluid and affected platelet serotonin uptake. These findings suggest zimeldine's potential impact on serotoninergic function in Alzheimer's disease, although without measurable cognitive benefits (Cutler et al., 1985).

Role in Reducing Ethanol Consumption

Research by Gill and Amit (1987) explored the effects of zimeldine on ethanol consumption in rats. Their findings indicated that zimeldine reduced voluntary ethanol consumption and had a potent anorexic action, primarily affecting food intake. This suggests that zimeldine might interfere with processes that mediate reinforcement derived from ethanol ingestion, highlighting its potential application in addressing alcohol-related disorders (Gill & Amit, 1987).

Treatment of Obsessive-Compulsive Disorder

Kahn, Westenberg, and Jolles (1984) conducted an open uncontrolled trial of zimeldine treatment in patients with Obsessive-Compulsive Disorder (OCD). The trial showed improvement in clinical symptoms and cognitive deficits in most patients, suggesting zimeldine's potential as a therapeutic agent for OCD (Kahn, Westenberg, & Jolles, 1984).

Mecanismo De Acción

Safety and Hazards

Zimelidine has been banned worldwide due to serious, sometimes fatal, cases of central and/or peripheral neuropathy known as Guillain-Barré syndrome and due to a peculiar hypersensitivity reaction involving many organs . Additionally, Zimelidine was charged to cause an increase in suicidal ideation and/or attempts among depressive patients .

Direcciones Futuras

After its withdrawal, Zimelidine was succeeded by fluvoxamine and fluoxetine (derived from the antihistamine diphenhydramine) in that order, and the other SSRIs . The future of Zimelidine hydrochloride in the medical field is uncertain due to its severe side effects and its withdrawal from the market .

Propiedades

IUPAC Name |

(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2.2ClH.H2O/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;;;/h3-10,12H,11H2,1-2H3;2*1H;1H2/b16-9-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUAVXYXJOQWAZ-GVKRCPFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrCl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045815 | |

| Record name | Zimeldine dihydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zimeldine hydrochloride | |

CAS RN |

61129-30-4 | |

| Record name | Zimeldine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061129304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zimeldine dihydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zimelidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIMELDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T97D1P85R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions Zimeldine hydrochloride as a "serotonin uptake inhibitor." Can you elaborate on its mechanism of action and how this relates to its antidepressant effects?

A1: Zimeldine hydrochloride exerts its antidepressant effects primarily by inhibiting the reuptake of serotonin in the synaptic cleft. This means it prevents serotonin, a neurotransmitter involved in mood regulation, from being transported back into the presynaptic neuron. As a result, the concentration of serotonin in the synapse increases, leading to prolonged activation of serotonin receptors on postsynaptic neurons. This enhanced serotonergic neurotransmission is thought to contribute to the mood-elevating effects observed in patients with depression.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B1230993.png)

![dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene](/img/structure/B1230995.png)

![7-chloro-3-[2-(1-cyclohexenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1231000.png)

![2,5-Dimethyl-4-[[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]thio]-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1231001.png)

![7a-methyl-1a-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-2,7-dihydronaphtho[2,3-b]oxirene-2,7-diol](/img/structure/B1231003.png)